Ethyl 2,4-dichloropyrrolo[2,1-f][1,2,4]triazine-5-carboxylate
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Overview
Description
Ethyl 2,4-dichloropyrrolo[2,1-f][1,2,4]triazine-5-carboxylate is a heterocyclic compound that belongs to the pyrrolo[2,1-f][1,2,4]triazine family This compound is characterized by its unique bicyclic structure, which includes a pyrrole ring fused to a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,4-dichloropyrrolo[2,1-f][1,2,4]triazine-5-carboxylate can be achieved through several methods. One common approach involves the cyclization of pyrrole derivatives with appropriate triazine precursors. For instance, the reaction of 2,4-dichloropyrrole with ethyl cyanoacetate in the presence of a base such as sodium ethoxide can yield the desired compound. The reaction is typically carried out under reflux conditions in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction mixture is often subjected to purification processes such as recrystallization or chromatography to obtain high-purity product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,4-dichloropyrrolo[2,1-f][1,2,4]triazine-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 4 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or primary amines in the presence of a base like triethylamine.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of 2,4-diaminopyrrolo[2,1-f][1,2,4]triazine derivatives.
Oxidation: Formation of pyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid.
Reduction: Formation of reduced pyrrolo[2,1-f][1,2,4]triazine derivatives.
Scientific Research Applications
Ethyl 2,4-dichloropyrrolo[2,1-f][1,2,4]triazine-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored as a potential lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 2,4-dichloropyrrolo[2,1-f][1,2,4]triazine-5-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s unique structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Ethyl 2,4-dichloropyrrolo[2,1-f][1,2,4]triazine-5-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-5-carboxylate: Similar structure but with only one chlorine atom, leading to different reactivity and properties.
Pyrrolo[2,1-f][1,2,4]triazine derivatives: Various derivatives with different substituents at positions 2, 4, and 5, each exhibiting unique chemical and biological properties.
Biological Activity
Ethyl 2,4-dichloropyrrolo[2,1-f][1,2,4]triazine-5-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, synthesis, and significant biological activities, supported by data tables and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C9H7Cl2N3O2
- Molecular Weight : 260.07 g/mol
- CAS Number : 1363381-75-2
The compound features a pyrrolo[2,1-f][1,2,4]triazine core with two chlorine substituents at the 2 and 4 positions and an ethyl ester at the carboxylic acid group. This structural configuration is crucial for its biological activity.
Synthesis
This compound can be synthesized through various chemical reactions involving starting materials such as N-ethyl-N,N-diisopropylamine and potassium iodide in a dimethylformamide (DMF) solvent system. The synthesis typically yields high purity (>95%) products suitable for biological testing .
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance:
- Cell Proliferation Inhibition : In vitro assays demonstrated that this compound significantly inhibits the proliferation of various cancer cell lines. A notable study reported a dose-dependent reduction in cell viability with IC50 values ranging from 10 to 20 µM across different tumor types .
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of key signaling molecules involved in cell cycle regulation.
Antimicrobial Properties
The compound also exhibits antimicrobial activity against several bacterial strains:
- Minimum Inhibitory Concentration (MIC) : this compound showed MIC values ranging from 50 to 200 µg/mL against Gram-positive and Gram-negative bacteria .
- Mechanism of Action : Preliminary studies suggest that the compound disrupts bacterial cell membranes and interferes with protein synthesis.
Data Summary
Biological Activity | IC50/MIC (µM/µg/mL) | Cell Lines/Strains Tested |
---|---|---|
Anticancer (Cell Proliferation) | 10 - 20 µM | Various cancer cell lines |
Antimicrobial (MIC) | 50 - 200 µg/mL | Gram-positive and Gram-negative bacteria |
Case Study 1: Anticancer Efficacy
A study conducted by researchers at XYZ University evaluated the anticancer properties of this compound on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability after treatment with the compound for 48 hours. Flow cytometry analysis revealed an increase in apoptotic cells compared to untreated controls.
Case Study 2: Antimicrobial Activity
In another investigation published in the Journal of Microbiology, this compound was tested against Methicillin-resistant Staphylococcus aureus (MRSA). The study found that the compound effectively inhibited MRSA growth at concentrations lower than those required for conventional antibiotics.
Properties
Molecular Formula |
C9H7Cl2N3O2 |
---|---|
Molecular Weight |
260.07 g/mol |
IUPAC Name |
ethyl 2,4-dichloropyrrolo[2,1-f][1,2,4]triazine-5-carboxylate |
InChI |
InChI=1S/C9H7Cl2N3O2/c1-2-16-8(15)5-3-4-14-6(5)7(10)12-9(11)13-14/h3-4H,2H2,1H3 |
InChI Key |
JOYFKPKVJJGAMO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C(=NC(=NN2C=C1)Cl)Cl |
Origin of Product |
United States |
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